3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)-N-phenylpropanamide
Overview
Description
3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)-N-phenylpropanamide is a useful research compound. Its molecular formula is C22H22N2O3S and its molecular weight is 394.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 394.13511374 g/mol and the complexity rating of the compound is 579. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of 3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)-N-phenylpropanamide is β-catenin . β-catenin is a key component of the Wnt signaling pathway, which plays a crucial role in cell proliferation and differentiation .
Mode of Action
This compound interacts with β-catenin via direct affinity interaction within the C-terminal two-thirds of the Armadillo repeat region . This interaction induces β-catenin ubiquitination and proteasomal degradation . The degradation of β-catenin disrupts the Wnt signaling pathway, leading to changes in cell proliferation and differentiation .
Biochemical Pathways
The affected pathway is the Wnt signaling pathway. The degradation of β-catenin disrupts the Wnt signaling pathway, which can lead to downstream effects such as changes in cell proliferation and differentiation . This disruption can have significant effects on various biological processes, including embryonic development, tissue homeostasis, and cell proliferation .
Pharmacokinetics
It is known that the compound is soluble in dmso , which suggests that it may have good bioavailability
Result of Action
The result of the compound’s action is the suppression of Wnt signaling-dependent proliferation of cancer cells . This is achieved through the degradation of β-catenin, which disrupts the Wnt signaling pathway and leads to changes in cell proliferation and differentiation .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For example, the compound’s solubility in DMSO suggests that it may be more effective in environments where DMSO is present . Additionally, the compound’s stability may be affected by factors such as temperature and pH.
Properties
IUPAC Name |
3-[4-[(4-methylphenyl)sulfamoyl]phenyl]-N-phenylpropanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S/c1-17-7-12-20(13-8-17)24-28(26,27)21-14-9-18(10-15-21)11-16-22(25)23-19-5-3-2-4-6-19/h2-10,12-15,24H,11,16H2,1H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZACVOZHPAXTIPQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)CCC(=O)NC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.